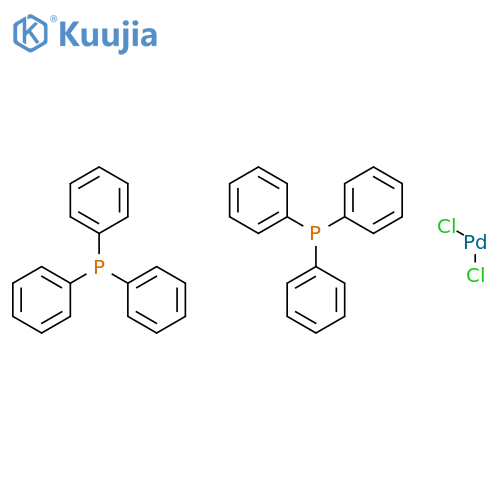Cas no 28966-81-6 (trans-Bis(triphenylphosphine)palladium dichloride)

28966-81-6 structure
商品名:trans-Bis(triphenylphosphine)palladium dichloride
trans-Bis(triphenylphosphine)palladium dichloride 化学的及び物理的性質
名前と識別子
-
- trans-Bis(triphenylphosphine)palladium dichloride
- trans-Dichlorobis(triphenylphosphine)palladium (II)
- [Pd(PPh3)2Cl2]
- [PdCl2(PPh3)2]
- Pd2(PPh3)2Cl2
- tarns-PdCl2(PPh3)2
- trans-[Pd(PPh3)2Cl2]
- trans-Pd(Cl)2(PPh3)2
- trans-PdCl2(PPh3)2
- 13965-03-2
- bis(triphenylphosphine) palladiuml(ii) dichloride
- B1667
- bis(triphenylphosphine)palladium(ii) chloride
- Bis(triphenylphosphine)dichloropalladium
- trans-Bis(triphenylphosphine)palladium dichloride
- Bis(triphenylphosphine)palladium(II) dichloride
- AKOS015909080
- TRANS-BIS-(TRIPHENYLPHOSPHINE)PALLADIUM DICHLORIDE
- AM86581
- Dichlorobis(triphenylphosphine)palladium
- NSC 122924
- 28966-81-6
- EINECS 237-744-2
-
- インチ: 1S/2C18H15P.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
- InChIKey: YNHIGQDRGKUECZ-UHFFFAOYSA-L
- ほほえんだ: Cl[Pd]Cl.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1
計算された属性
- せいみつぶんしりょう: 700.02300
- どういたいしつりょう: 700.02346g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 41
- 回転可能化学結合数: 6
- 複雑さ: 202
- 共有結合ユニット数: 5
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 27.18000
- LogP: 0.89760
trans-Bis(triphenylphosphine)palladium dichloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AF33104-10g |
trans-Bis(triphenylphosphine)palladium dichloride |
28966-81-6 | 95%+ | 10g |
$594.00 | 2024-04-20 | |
| A2B Chem LLC | AF33104-5g |
trans-Bis(triphenylphosphine)palladium dichloride |
28966-81-6 | 95%+ | 5g |
$344.00 | 2024-04-20 | |
| A2B Chem LLC | AF33104-1g |
trans-Bis(triphenylphosphine)palladium dichloride |
28966-81-6 | 95%+ | 1g |
$160.00 | 2024-04-20 |
trans-Bis(triphenylphosphine)palladium dichloride 関連文献
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
28966-81-6 (trans-Bis(triphenylphosphine)palladium dichloride) 関連製品
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
